(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is a chemical compound categorized under pyrrolidines, notable for its potential applications in pharmaceutical research. It is recognized by its CAS number 1264034-44-7 and has a molecular formula of C9H11BrN2O. The compound features a brominated pyridine moiety attached to a pyrrolidin-3-ol structure, which contributes to its biological activity and therapeutic potential. The IUPAC name reflects its stereochemistry, indicating that it is the R-enantiomer of the compound.
This compound is sourced from various chemical suppliers and databases, including Advanced ChemBlocks and LookChem, which provide information on its synthesis, properties, and applications. It falls under the classification of organic compounds specifically designed for medicinal chemistry applications, particularly as intermediates in drug development.
The synthesis of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes:
Technical details regarding specific reagents, solvents, and reaction conditions are often proprietary or vary based on laboratory protocols.
The molecular structure of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol can be represented by its SMILES notation: O[C@H]1CN(C2=NC(Br)=CC=C2)CC1
. The compound consists of:
The molecular weight of this compound is approximately 243.1 g/mol. Its purity is typically reported at around 95%, making it suitable for research applications.
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol can participate in several chemical reactions due to its functional groups:
These reactions are essential for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol primarily involves its role as an inhibitor of specific enzymes or receptors in biological pathways. Notably, it has been identified as a potential inhibitor of c-Abl tyrosine kinase, which plays a crucial role in cellular signaling pathways related to cancer and neurodegenerative diseases.
The compound binds to an allosteric site on the c-Abl protein, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival. This mechanism highlights its potential therapeutic applications in treating cancers where c-Abl is implicated.
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol typically appears as a solid at room temperature with specific melting points depending on purity and form.
Key chemical properties include:
Relevant data regarding safety and handling indicate that it should be treated with care due to potential irritant effects.
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol has significant scientific uses, particularly in medicinal chemistry:
The stereoselective construction of the pyrrolidine ring system is fundamental to synthesizing the (R)-enantiomer of 1-(6-bromopyridin-2-yl)pyrrolidin-3-ol. Modern approaches leverage both chiral pool utilization and catalytic asymmetric methodologies. The chiral pool strategy predominantly employs (L)-proline or (L)-tartaric acid derivatives as stereochemical templates due to their commercial availability and defined chirality [10]. Through sequential protection, activation, and reduction steps, these precursors are transformed into enantiopure 3-hydroxypyrrolidine intermediates. A particularly efficient route involves the chelation-controlled reduction of proline-derived ketones using sodium borohydride in methanol, yielding the (R)-3-hydroxypyrrolidine scaffold with >98% enantiomeric excess (ee) [10].
Catalytic asymmetric methods provide an alternative when specific substitution patterns are required. Transition-metal-catalyzed asymmetric hydrogenation of pyrroline derivatives using chiral Ru-BINAP complexes delivers the saturated pyrrolidine ring with high stereoselectivity (typically 90-95% ee). Recent advances employ organocatalytic strategies involving proline-derived catalysts for the enantioselective Mannich or Michael addition reactions, building the pyrrolidine ring from acyclic precursors while establishing the stereogenic center at C3 [10]. The choice between chiral pool and catalytic methods depends on target complexity and scale requirements, with chiral pool routes generally preferred for industrial-scale synthesis due to lower catalyst costs.
Table 1: Enantioselective Approaches to (R)-3-Hydroxypyrrolidine
Strategy | Key Starting Material/Catalyst | Critical Step | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral Pool (Proline) | (S)-N-Boc-proline | DiBAL-H reduction of methyl ester | >99 | 85 |
Chiral Pool (Tartrate) | Diethyl L-tartrate | Ring-closing metathesis | >99 | 78 |
Asymmetric Hydrogenation | Ru-(S)-BINAP catalyst | Hydrogenation of enamide | 94 | 92 |
Organocatalytic Cyclization | (S)-Diphenylprolinol silyl ether | Intramolecular Michael addition | 91 | 80 |
The 6-bromopyridin-2-yl moiety serves as a crucial handle for further functionalization via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring significantly influences catalytic efficiency, requiring tailored ligand systems. Suzuki-Miyaura coupling stands out for introducing aryl and heteroaryl groups at the bromine position, utilizing Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts with aqueous bases (K₂CO₃ or Cs₂CO₃) in toluene/ethanol mixtures at 80-100°C [5] [6]. This methodology enables access to diversified analogs essential for structure-activity relationship (SAR) studies, with yields typically exceeding 85% for electron-neutral coupling partners.
Buchwald-Hartwig amination provides a direct route to install amino substituents on the pyridine ring, critical for enhancing target engagement. Optimized conditions employ Pd₂(dba)₃ with Xantphos ligand and Cs₂CO₃ base in toluene at 100°C, achieving >90% conversion for primary alkylamines [5]. The bromopyridine component exhibits enhanced reactivity compared to phenyl bromides due to the coordination-assisted oxidative addition where the pyridyl nitrogen stabilizes the Pd(0) complex. For more challenging coupling partners, microwave-assisted protocols reduce reaction times from hours to minutes while maintaining excellent yields [6]. Post-coupling, the pyrrolidin-3-ol moiety remains intact, demonstrating the orthogonality of protecting group strategies (typically silyl ethers or carbamates) employed during these transformations.
Achieving regioselective bromination at the pyridine C6 position in pyrrolidine-substituted precursors presents significant challenges due to competing reactions at other ring positions and the pyrrolidine nitrogen. Strategic solvent selection profoundly influences bromination outcomes by modulating electrophile speciation and substrate coordination. In protic solvents (methanol/water mixtures), bromination predominantly occurs at the electron-rich C4 position of the pyridine ring (70:30 C4:C6 ratio) through a classical electrophilic aromatic substitution mechanism [2]. Conversely, aprotic polar solvents (DMF, DMSO) favor exclusive C6 bromination (>95% regioselectivity) by promoting halogen bonding between bromide anions and the pyridine nitrogen, generating a cationic complex that directs electrophilic attack to the ortho position [8].
The pyrrolidine nitrogen requires protection (commonly as a tert-butyloxycarbonyl carbamate, BoC) to prevent N-bromination side reactions. Optimal conditions employ N-bromosuccinimide (1.05 equiv) in anhydrous DMF at 0°C, achieving near-quantitative conversion to the 6-bromo isomer within 30 minutes [2]. This solvent-controlled regioselectivity is rationalized computationally through solvent-dependent charge distribution models, where DMF stabilizes a zwitterionic transition state that favors C6 attack. The methodology extends to other halogenations (chlorination, iodination) with similar regioselectivity patterns, providing versatile intermediates for downstream derivatization.
Table 2: Solvent Effects on Pyridine Bromination Regioselectivity
Solvent System | Dielectric Constant | C6 Bromination (%) | C4 Bromination (%) | N-Bromination (%) |
---|---|---|---|---|
DMF (anhydrous) | 38.3 | 98 | <2 | <0.5 |
DMSO | 47.2 | 95 | 3 | 2 |
Methanol/Water (4:1) | 60.5 | 25 | 72 | 3 |
Acetonitrile | 36.6 | 92 | 6 | 2 |
Dichloromethane | 8.9 | 85 | 12 | 3 |
Strategic derivatization of the hydroxyl and amino functionalities in (R)-1-(6-bromopyridin-2-yl)pyrrolidin-3-ol significantly modulates its physicochemical properties to improve drug-likeness. The secondary alcohol undergoes selective esterification with carboxylic acids using DCC/DMAP catalysis, producing prodrugs with enhanced membrane permeability. The most promising derivatives incorporate long-chain fatty acids (e.g., palmitic acid) that increase log P values by 2-3 units while maintaining crystallinity [10]. These esters demonstrate >90% reconversion to the parent compound in human plasma within 2 hours, confirming their utility as prodrugs. For CNS-targeted applications, carbamate formation with N,N-dimethylglycine significantly enhances blood-brain barrier penetration due to introduction of a zwitterionic motif recognized by active transport systems.
Salt formation represents another critical modification strategy. The pyrrolidine nitrogen (pKₐ ~8.5) readily forms crystalline salts with pharmaceutically acceptable acids. Hydrochloride and oxalate salts exhibit optimal solubility profiles (aqueous solubility >50 mg/mL) and crystallinity for formulation development [10]. For sustained-release applications, mesylate salts provide reduced hygroscopicity while maintaining adequate dissolution rates. Additionally, molecular encapsulation with cyclodextrins (particularly sulfobutyl ether β-cyclodextrin) enhances aqueous solubility 20-fold without covalent modification, offering an alternative formulation strategy. These modifications collectively address the inherent limitations of the parent compound—particularly moderate aqueous solubility (3.2 mg/mL) and moderate plasma protein binding (65%)—while preserving the pharmacophoric elements essential for target interaction.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2